

Uprosertib tumor penetration enhancement techniques

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Compound Focus: Uprosertib

CAS No.: 1047634-65-0

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Uprosertib (GSK2141795) Overview

The table below summarizes key characteristics of **Uprosertib** from the search results.

Property	Description
Generic Name	Uprosertib [1]
Codename	GSK2141795 [2] [1]
Modality	Small Molecule [1]
Mechanism of Action	Potent, ATP-competitive, oral pan-AKT inhibitor (inhibits Akt1, Akt2, Akt3) [2]
Molecular Formula	$C_{18}H_{16}Cl_2F_2N_4O_2$ [1]
Molecular Weight	429.25 g/mol [1]
Primary Target	RAC-gamma serine/threonine-protein kinase (AKT3) [1]

Property	Description
Chemical Name	N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide [1]
Solubility	0.0351 mg/mL (predicted) [1]

Known Experimental Data & Protocols

While full synthetic protocols are complex, here is an overview of key experimental findings and the general synthesis strategy.

In Vitro Potency Data

Uprosertib demonstrates nanomolar potency against AKT isoforms and cell lines [2].

Cell Line	Cancer Type	IC ₅₀ / EC ₅₀	Notes
AKT1 E17K mutant	-	EC ₅₀ = 0.2 nM	Similar potency to Afuresertib [2]
MOLT-4	Acute Lymphoblastic Leukemia (ALL)	IC ₅₀ = 10 nM	Most sensitive hematologic cell line tested [2]
HEP3B	Hepatocellular Carcinoma	IC ₅₀ = 154 nM	Most sensitive solid tumor cell line tested [2]

Key Combination Study: Uprosertib + Trametinib

A phase I clinical trial investigated **Uprosertib** with the MEK inhibitor Trametinib [3] [4].

- Objective:** Determine safety, tolerability, and recommended Phase II doses for patients with solid tumors.
- Dosing in Expansion Cohort:** Trametinib 1.5 mg once daily (QD) + **Uprosertib** 50 mg QD [3] [4].

- **Outcome:** The combination was poorly tolerated. Adverse events occurred at lower doses and with greater severity than in monotherapy studies. Diarrhea was the most common dose-limiting toxicity, and rash was also particularly difficult to tolerate. The study was terminated early due to futility and poor tolerability, which prevented delivery of a clinically active dose of **Uprosertib** [3] [4].
- **Conclusion:** Continuous and intermittent dosing of this combination was not tolerated, and minimal clinical activity was observed [3] [4].

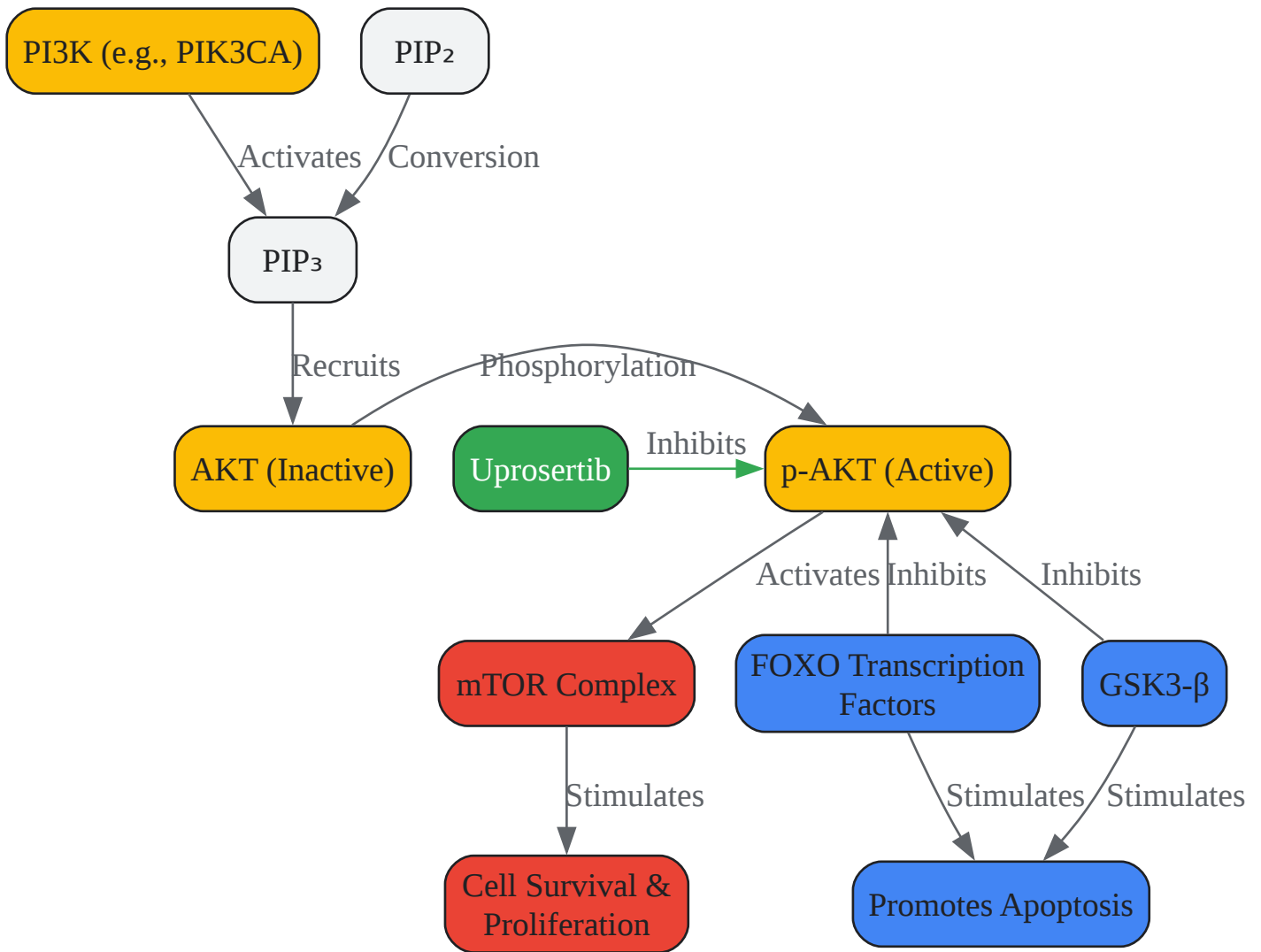
Synergistic Combination: Uprosertib + Everolimus

A 2025 drug discovery pipeline using patient-derived colorectal cancer (CRC) cultures identified a promising synergistic combination [5].

- **Experimental Model:** Patient-derived primary CRC cultures, which more closely resemble tumor complexity than standard cell lines [5].
- **Finding:** The combination of **Uprosertib** (AKT inhibitor) and Everolimus (mTOR inhibitor) demonstrated promising synergy at clinically relevant concentrations [5].
- **Significance:** This synergy, revealed through advanced models, might be overlooked in traditional immortalized cell lines, highlighting a potential therapeutic strategy for CRC [5].

Uprosertib Mechanism of Action

The following diagram illustrates the primary mechanism of **Uprosertib** within the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival often dysregulated in cancer.



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FAQs and Troubleshooting Guidance

Based on general drug discovery principles and the specific information found on **Uprosertib**, here are some anticipated FAQs.

Question	Evidence-Based Guidance & Notes
<p>What are the most common adverse effects in clinical trials?</p>	<p>In combination with Trametinib, diarrhea was the most common dose-limiting toxicity. Rash was also particularly difficult to tolerate. Other AEs</p>

Question	Evidence-Based Guidance & Notes
	consistent with monotherapy studies occurred at lower doses and with greater severity [3] [4].
Why is there a lack of assay window in my kinase activity assay?	(General troubleshooting) The single most common reason for TR-FRET assay failure is an incorrect choice of emission filters . Ensure you use the exact filters recommended for your instrument. Also, verify instrument setup and reagent performance [6].
Why am I observing differences in IC ₅₀ values between labs?	(General troubleshooting) The primary reason is often differences in the stock solutions prepared by different labs (e.g., concentration accuracy, solvent, compound stability) [6].
Does Uprosertib show synergy with other agents?	Yes. Preclinical evidence in patient-derived colorectal cancer models shows promising synergy with the mTOR inhibitor Everolimus [5]. Conversely, the clinical combination with the MEK inhibitor Trametinib was poorly tolerated and showed minimal activity [3] [4].
How is Uprosertib administered in clinical trials?	It has been administered as an oral dosage form (e.g., tablet or capsule) in clinical trials. Specific formulation details (like coatings or fillers) that might affect dissolution and absorption are typically not publicly disclosed [3] [4] [1].

Seeking Further Technical Information

The search results do not contain specific details on techniques to enhance **Uprosertib**'s tumor penetration.

Here are suggested paths to find this specialized information:

- **Contact the Patent Holder:** Laekna Inc. currently holds the exclusive global rights to develop and commercialize **Uprosertib** [2]. They are the most likely source for advanced formulation data.
- **Search Patent Databases:** Formulation technologies, including those for solubility and penetration enhancement, are frequently disclosed in patents. Search platforms like Google Patents, USPTO, or EPO using terms like "**Uprosertib** formulation," "nanoparticle," "liposome," or "bioavailability enhancement."
- **Consult Formulation Experts:** Specialized CROs (Contract Research Organizations) and academics working on drug delivery systems (e.g., lipid-based systems, prodrug strategies) may provide insights, though this may be confidential.

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